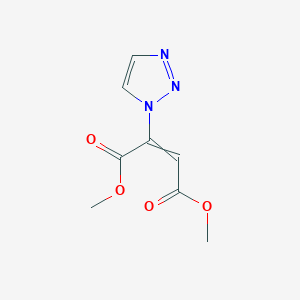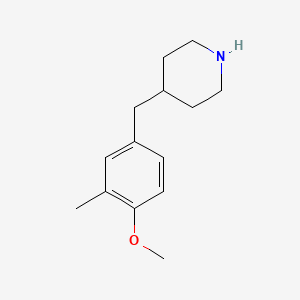![molecular formula C19H15N3OS B12631475 N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine CAS No. 920520-05-4](/img/structure/B12631475.png)
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
The synthesis of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be achieved through various synthetic routes. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis of benzothiazole derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include chloroacetyl chloride, dimethyl formamide, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . These compounds have shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as in the treatment of certain types of cancer . In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other chemical products .
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, these compounds have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition results in the weakening of the bacterial cell wall and ultimately leads to cell death.
Comparison with Similar Compounds
N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N’-(1,3-benzothiazol-2-yl)-arylamides . These compounds share similar structural features but may differ in their biological activities and applications. For instance, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide has been studied for its antimicrobial properties, while N’-(1,3-benzothiazol-2-yl)-arylamides have shown potential as antibacterial agents . The uniqueness of this compound lies in its specific molecular structure, which may confer distinct biological activities and applications.
Properties
CAS No. |
920520-05-4 |
|---|---|
Molecular Formula |
C19H15N3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine |
InChI |
InChI=1S/C19H15N3OS/c1-23-17-12-14(21-13-8-10-20-11-9-13)6-7-15(17)19-22-16-4-2-3-5-18(16)24-19/h2-12H,1H3,(H,20,21) |
InChI Key |
JITVDYOPSHDJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2=CC=NC=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate](/img/structure/B12631410.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)


![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)





![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

